Lipophilicity (XLogP3) Comparison: Optimized Polarity for Fragment-Based Screening
The target compound exhibits a computed XLogP3 of 0.4, compared with 0.2 for the one-carbon-shorter N-(4-methoxyphenyl)succinamic acid analogue (CID 6382306) and 0.5 for the N-benzyl analogue (CID 20167161) lacking the 4-methoxy group [1]. The intermediate value suggests that the 4-methoxybenzyl substituent strikes a balance between hydrophilicity (promoting aqueous solubility for biochemical assay compatibility) and sufficient lipophilicity to engage shallow hydrophobic pockets, without incurring the excessive logP that penalizes fragment-ligand efficiency .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | N-(4-methoxyphenyl)succinamic acid (XLogP3 = 0.2); N-benzylsuccinamic acid (XLogP3 = 0.5) |
| Quantified Difference | 0.2 log unit difference from either comparator; optimal fragment-like range (0–3) |
| Conditions | In silico prediction (PubChem XLogP3 3.0 algorithm) |
Why This Matters
An XLogP3 of 0.4 positions the compound closer to the fragment-optimized sweet spot than either comparator, reducing the risk of non-specific binding or poor solubility that plagues more lipophilic analogs in biochemical screens.
- [1] PubChem Compound Summary entries for CID 851914, CID 6382306, and CID 20167161. Computed XLogP3 values (2025). View Source
